Suzuki–Miyaura Cross-Coupling Reactivity
Di(6-bromo-2-pyridyl)ketone undergoes Pd-catalyzed Suzuki–Miyaura cross-coupling with phenylboronic acid at both 6-bromo positions to generate the diphenyl-substituted intermediate required for the pentadentate ligand N4Py2Ph. This transformation is impossible with the non-brominated di-2-pyridyl ketone, which lacks aryl halide leaving groups [1]. The N4Py2Ph ligand, after complexation with Fe(II), yields [Feᴵᴵ(N4Py2Ph)(NCCH₃)](BF₄)₂ in 92% isolated yield and supports the formation of a reactive Feᴵⱽ(O) intermediate capable of intramolecular arene hydroxylation (65% ligand hydroxylation yield) [1]. The brominated ketone thus enables a synthetic pathway inaccessible to non-halogenated analogs, directly linking procurement of this specific building block to access to a well-characterized biomimetic oxidation catalyst platform.
| Evidence Dimension | Suzuki–Miyaura cross-coupling feasibility with arylboronic acids |
|---|---|
| Target Compound Data | Two reactive C(sp²)–Br sites; undergoes double Suzuki coupling with C₆H₅B(OH)₂ to yield 6,6′-diphenyl-di-2-pyridyl ketone (key intermediate for N4Py2Ph ligand) |
| Comparator Or Baseline | Di-2-pyridyl ketone: zero aryl halide sites; cannot participate in Suzuki–Miyaura coupling at pyridine 6-positions |
| Quantified Difference | Binary (reactive vs. non-reactive); downstream Fe(II) complex obtained in 92% yield; arene hydroxylation product N4Py2PhOH isolated in 65% yield |
| Conditions | Pd-catalyzed Suzuki–Miyaura coupling (standard conditions, see Figure S1 of reference); Fe(II) complexation in CH₃CN at room temperature |
Why This Matters
Procurement of the brominated ketone is a prerequisite for synthesizing the diphenyl-functionalized N4Py2Ph ligand scaffold; the non-brominated analog is synthetically inert for this purpose.
- [1] Sahu, S.; Widger, L. R.; Quesne, M. G.; de Visser, S. P.; Matsumura, H.; Moënne-Loccoz, P.; Siegler, M. A.; Goldberg, D. P. Secondary Coordination Sphere Influence on the Reactivity of Nonheme Iron(II) Complexes: An Experimental and DFT Approach. J. Am. Chem. Soc. 2013, 135 (29), 10590–10593. View Source
